1-benzhydrylazetidin-3-ol Hydrochloride
Overview
Description
1-Benzhydrylazetidin-3-ol Hydrochloride is an organic compound with the molecular formula C16H18ClNO. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is known for its unique structure, which includes a benzhydryl group attached to the azetidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Scientific Research Applications
1-Benzhydrylazetidin-3-ol Hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzhydrylazetidin-3-ol Hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of benzhydrylamine with epichlorohydrin to form 1-benzhydrylazetidin-3-ol. This intermediate is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale reactions under controlled conditions. The process includes the use of solvents like acetonitrile and reagents such as methanesulfonyl chloride and triethylamine. The reaction is carried out at elevated temperatures, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzhydrylazetidin-3-ol Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The hydroxyl group can be substituted with other functional groups using reagents like methanesulfonyl chloride.
Oxidation Reactions: The compound can be oxidized to form azetidinone derivatives.
Reduction Reactions: Reduction can lead to the formation of amino derivatives.
Common Reagents and Conditions:
Methanesulfonyl Chloride: Used for mesylation reactions.
Triethylamine: Acts as a base in substitution reactions.
Hydrochloric Acid: Used to form the hydrochloride salt.
Major Products:
Mesylate Intermediate: Formed during substitution reactions.
Azetidinone Derivatives: Result from oxidation reactions.
Amino Derivatives: Produced through reduction reactions.
Comparison with Similar Compounds
1-Benzhydrylazetidin-3-one: A related compound used in the synthesis of azetidine derivatives.
1-Benzhydrylazetidine-3-carboxylic Acid: Another derivative with different functional groups
Uniqueness: 1-Benzhydrylazetidin-3-ol Hydrochloride stands out due to its unique combination of the benzhydryl group and the azetidine ring. This structure imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-benzhydrylazetidin-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO.ClH/c18-15-11-17(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,15-16,18H,11-12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHTWRWPHBRTNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384318 | |
Record name | 1-benzhydrylazetidin-3-ol Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90604-02-7 | |
Record name | 1-benzhydrylazetidin-3-ol Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 90604-02-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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